Structural Differentiation: 3-Ethoxymethyl Substituent Replaces Halogen Substitution Pattern Found in SB-399885 and SB-357134
The target compound bears a 3-ethoxymethyl (-CH2OCH2CH3) substituent on the N-phenyl ring, replacing the 3,5-dichloro-2-methoxy substitution pattern of SB-399885 and the 2,5-dibromo-3-fluoro pattern of SB-357134 . This substitution replaces electron-withdrawing halogens with a neutral, hydrogen-bond-accepting ether moiety. In the 5-HT6 benzenesulfonamide series, the N-phenyl substituent is a primary determinant of receptor affinity and selectivity, as demonstrated by the ~200-fold selectivity window achieved by SB-399885 over other 5-HT receptors [1]. The ethoxymethyl group is explicitly listed as a preferred R5 substituent in the Abbott patent family, distinct from halogenated, methoxymethyl, and trifluoroethoxymethyl variants [2]. The molecular weight is 405.51 g/mol (C20H27N3O4S), which is lower than SB-399885 (446.35 g/mol, C18H21Cl2N3O4S) and SB-357134, potentially affecting brain penetration and physicochemical properties.
| Evidence Dimension | N-Phenyl substituent identity and molecular properties |
|---|---|
| Target Compound Data | 3-ethoxymethyl (-CH2OCH2CH3); MW 405.51 g/mol; Molecular formula C20H27N3O4S; no halogen atoms |
| Comparator Or Baseline | SB-399885: 3,5-dichloro-2-methoxy; MW 446.35 g/mol; C18H21Cl2N3O4S. SB-357134: 2,5-dibromo-3-fluorophenyl; MW differs. |
| Quantified Difference | MW difference: target compound is 40.84 g/mol lower than SB-399885; halogen count: 0 vs. 2 (Cl) for SB-399885 and 3 (2 Br, 1 F) for SB-357134 |
| Conditions | Structural comparison based on chemical identity; no head-to-head assay data publicly available for this specific compound |
Why This Matters
The ethoxymethyl substituent provides a halogen-free chemotype with distinct hydrogen-bonding capacity, making this compound the appropriate choice for SAR studies exploring non-halogenated N-phenyl variants or when halogen interference must be avoided in specific assay systems.
- [1] Hirst WD, et al. SB-399885 is a potent, selective 5-HT6 receptor antagonist. Eur J Pharmacol. 2006;553(1-3):109-19. >200-fold selectivity for 5-HT6 over other receptors. View Source
- [2] WO2012059431A1, paragraph [00415]: 'R5 is selected from difluoromethoxy, methoxymethyl, ethoxymethyl, 2,2,2-trifluoroethoxymethyl and 1-methoxyethyl.' Abbott GmbH & Co. KG. Published 2012-05-10. View Source
